1-(4-Bromo-3-methoxyphenyl)piperazine
Description
1-(4-Bromo-3-methoxyphenyl)piperazine is a substituted arylpiperazine derivative characterized by a bromine atom at the para position and a methoxy group at the meta position on the phenyl ring. The bromo and methoxy substituents likely influence its electronic properties, receptor binding, and metabolic stability, distinguishing it from other analogs.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
CFKYXUKLXDAKBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Arylpiperazines vary based on substituent type, position, and electronic effects. Key analogs include:
| Compound | Substituents | Key Structural Features |
|---|---|---|
| 1-(4-Bromo-3-methoxyphenyl)piperazine | 4-Br, 3-OCH₃ | Electron-withdrawing Br and electron-donating OCH₃ |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃ | Strong electron-withdrawing CF₃ group |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Cl | Moderate electron-withdrawing Cl |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | 4-OCH₃ | Electron-donating OCH₃ at para position |
Pharmacological Comparison: Receptor Binding and Selectivity
Substituent position and electronic properties critically influence receptor interactions:
Serotonergic Activity:
- TFMPP : Exhibits high selectivity for 5-HT1B receptors (IC₅₀ = 8.2 nM) and moderate 5-HT2A affinity. The CF₃ group enhances lipophilicity and receptor binding .
- mCPP : Preferentially binds 5-HT2C receptors, with weaker 5-HT1B activity. The chloro group balances hydrophobicity and steric effects .
- 1-(2-Methoxyphenyl)piperazine (positional isomer): Shows variable effects on sympathetic nerve discharge, likely due to altered steric interactions with 5-HT1A receptors .
- This compound : Predicted to have mixed 5-HT receptor activity, with bromine enhancing 5-HT1B affinity and methoxy modulating selectivity .
Dopaminergic Activity:
- 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine : Demonstrates high dopamine D2 receptor affinity (Kᵢ = 0.58 nM), suggesting methoxy groups at ortho positions enhance dopaminergic interactions .
Cytotoxicity:
- Chlorobenzhydryl-piperazine derivatives (e.g., compound 5a ) exhibit IC₅₀ values <10 µM against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer lines .
- This compound : Bromine may enhance DNA intercalation or topoisomerase inhibition, while methoxy improves solubility for tumor penetration .
Antibacterial Activity:
- Piperazine derivatives with bulky aryl groups (e.g., 1-(2-pyridyl)piperazine) show IC₅₀ values of 0.25–0.97 µM against HIV-infected cells, with substituents influencing Mg²⁺ interactions in enzyme binding pockets .
- The bromo-methoxy combination may improve membrane permeability and target engagement compared to simpler analogs .
Physicochemical Properties and Metabolic Stability
Physicochemical Traits:
- Lipophilicity : Bromine increases logP compared to chloro or methoxy analogs, enhancing blood-brain barrier penetration .
- Acid-Base Behavior : Piperazine derivatives typically have pKa values of ~3.7–7.9, with methoxy groups raising pKa (more basic) and bromine lowering it .
Metabolism:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
